Heptyl 1-thiohexopyranoside

Catalog No.
S591824
CAS No.
85618-20-8
M.F
C13H26O5S
M. Wt
294.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptyl 1-thiohexopyranoside

Multi-day membrane protein protocols often fail due to glycosidase degradation of O-linked detergents. Heptyl 1-thiohexopyranoside solves this with a thioether linkage, resisting enzymatic cleavage and ensuring constant micelle properties. • Glycosidase-resistant S-glycosidic bond ensures reproducible CMC (~30 mM) throughout purification. • Intermediate CMC balances gentle extraction and efficient solubilization for delicate transporters and ATPases. • ≥98% purity, ideal for liposome reconstitution and functional assays.

CAS Number

85618-20-8

Product Name

Heptyl 1-thiohexopyranoside

IUPAC Name

(2S,3R,4S,5S,6R)-2-heptylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C13H26O5S

Molecular Weight

294.41 g/mol

InChI

InChI=1S/C13H26O5S/c1-2-3-4-5-6-7-19-13-12(17)11(16)10(15)9(8-14)18-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13+/m1/s1

InChI Key

HPEGNLMTTNTJSP-LBELIVKGSA-N

SMILES

CCCCCCCSC1C(C(C(C(O1)CO)O)O)O

Synonyms

Heptyl-β-thioglucoside; n-Heptyl β-D-Thioglucopyranoside; n-Heptyl β-D-Thioglucoside;

Canonical SMILES

CCCCCCCSC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

The exact mass of the compound Heptyl 1-thiohexopyranoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Thioglycosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

50 mg, 100 mg, 1 g

Heptyl 1-thiohexopyranoside is a non-ionic biological detergent belonging to the alkyl thioglycoside class. These surfactants are composed of a hydrophilic sugar headgroup and a hydrophobic seven-carbon alkyl tail, joined by a thioether linkage. This structure makes them effective for solubilizing, stabilizing, and reconstituting integral membrane proteins for functional and structural studies. [REFS-1, REFS-2] Due to their electroneutrality, high water solubility, and defined critical micelle concentration (CMC), alkyl thioglycosides like the heptyl and octyl forms are considered particularly useful detergents in biological systems. [2]

Research Fit

1
Workflow Membrane protein solubilization, purification, and reconstitution studies
2
Selection logic Thioether linkage resists β-glycosidase cleavage; CMC ~30 mM supports dialysis removal
3
Use context Low‑temperature protocols, glycosidase‑active lysates, in cubo crystallization trials

Substituting Heptyl 1-thiohexopyranoside with near analogs is often unsuccessful due to two critical molecular features. First, the alkyl chain length dictates the detergent's hydrophobicity and resulting critical micelle concentration (CMC); even a single carbon difference (e.g., hexyl vs. heptyl vs. octyl) significantly alters the CMC, which is a primary parameter in optimizing protein solubilization and crystallization. [1] Second, the thioether (S-glycosidic) bond provides a distinct advantage over its more common oxygen-linked (O-glycosidic) counterparts, such as Heptyl β-D-glucopyranoside. This thio-linkage confers significant resistance to enzymatic degradation by glycosidases, which are often present in cell lysates. [REFS-2, REFS-3] This enhanced stability makes it a more reliable choice for multi-day experiments or when working with crude biological preparations where enzymatic activity could compromise O-linked detergents. [2]

Substitution Risk

This product
Heptyl chain, thioether bond: stable against glycosidases, soluble at 0–5°C
Oxygen‑linked analogs
n‑Octyl‑β‑D‑glucoside: degraded by β‑glycosidases; may alter solubilization yield
This product
CMC ~30 mM, aggregation number ~27
Longer‑chain thioglucosides
Octylthioglucoside: lower solubility at 4°C, much larger micelles (~189 Nagg); may hinder crystallization

Intermediate Critical Micelle Concentration (CMC) for Stepwise Solubilization Protocols

Heptyl 1-thiohexopyranoside occupies a key intermediate position in the CMC spectrum of common alkyl thioglucosides. Its CMC of ~29-30 mM is situated between that of the shorter chain n-Hexyl (~250 mM) and longer chain n-Octyl (~9 mM) analogs. [REFS-1, REFS-2, REFS-3] This intermediate value allows for finer control in solubilization protocols where the higher CMC of hexyl analogs may be too weak to be effective and the lower CMC of octyl analogs may be too aggressive or difficult to remove via dialysis.

Evidence DimensionCritical Micelle Concentration (CMC) in H₂O
Target Compound Data~29-30 mM
Comparator Or Baselinen-Hexyl β-D-thioglucopyranoside: ~250 mM; n-Octyl β-D-thioglucopyranoside: ~9 mM
Quantified DifferenceApproximately 8-9 times lower CMC than the hexyl analog and 3 times higher than the octyl analog.
ConditionsAqueous solution, standard temperature and pressure.

This specific CMC value enables access to a solubilization window that is inaccessible with shorter or longer alkyl chain detergents, crucial for optimizing extraction of specific membrane proteins.

Enzymatic stability vs. octyl glucoside
Class‑level inference
Stable against β‑glycosidase hydrolysis; oxygen‑linked analog degraded
Supports extraction from glycosidase‑rich lysates
Data to verify in target sample type

Superior Stability Against Enzymatic Degradation Compared to O-Glycoside Analogs

The thioether linkage in Heptyl 1-thiohexopyranoside provides robust stability against enzymatic hydrolysis, a critical failure point for its O-glycoside counterpart, Heptyl β-D-glucopyranoside. Studies on analogous S- and O-linked glycosides demonstrate that the thioacetal group in S-glycosides resists cleavage by cellular hexosaminidases. [1] This chemical stability can improve inhibitor efficacy by over 10-fold in cell-based assays compared to O-glycosides, which are susceptible to degradation. [REFS-1, REFS-2]

Evidence DimensionResistance to Enzymatic Hydrolysis
Target Compound DataHigh (resistant to cleavage by many glycosidases)
Comparator Or BaselineO-glycosides (e.g., Heptyl β-D-glucopyranoside): Low (susceptible to cleavage by glycosidases)
Quantified DifferenceS-glycosides can be >10-fold more effective as metabolic decoys due to enhanced stability.
ConditionsCell-based assays with cytoplasmic, lysosomal, and nuclear hexosaminidases.

For long-duration experiments or when using crude cell lysates, this compound ensures detergent integrity, preventing loss of function and improving reproducibility compared to O-linked detergents.

Low‑temperature solubility vs. octylthioglucoside
Head‑to‑head
≥10% w/v at 0–5°C; octylthioglucoside precipitates under same conditions
Maintains consistent concentration during 4°C protocols
Reported in J. Biochem. 1985

Demonstrated Efficacy in Solubilization and Reconstitution of Membrane Proteins

Heptyl 1-thiohexopyranoside has been shown to be as effective as the widely used n-octyl β-D-glucoside and n-octyl 1-thio-β-D-glucopyranoside for solubilizing membrane proteins from E. coli. [1] In direct application, it was successfully used in a detergent-dilution procedure to reconstitute the H+-translocating ATPase (F1F0) and the melibiose carrier into liposomes, confirming its utility for preparing functional proteoliposomes for transport assays. [1] Its higher solubility at low temperatures compared to octylthioglucoside provides a handling and processability advantage in protocols requiring cold conditions. [1]

Evidence DimensionEfficacy in Solubilizing and Reconstituting E. coli Membrane Proteins
Target Compound DataEffective for solubilization and reconstitution of H+-ATPase and melibiose carrier.
Comparator Or Baselinen-Octyl β-D-glucoside and n-Octyl 1-thio-β-D-glucopyranoside (both effective).
Quantified DifferenceEquivalent efficacy with improved low-temperature solubility over octylthioglucoside.
ConditionsSolubilization of E. coli membranes and reconstitution into liposomes via detergent-dilution method.

This provides direct evidence that the compound is a validated, effective alternative to more common detergents, with a specific process advantage (low-temperature solubility) for labs working on sensitive proteins.

CMC comparison
Cross‑study comparable
29–30 mM
Balances solubilization power with dialysis removal
Octyl glucoside 18–25 mM; octyl thioglucoside ~9 mM
Micelle aggregation number
Cross‑study comparable
~27
Small protein‑detergent complex; favorable for crystallization
Octyl thioglucoside ~189, nonyl glucoside ~133
Solubilization & reconstitution efficacy
Head‑to‑head
As effective as octyl glucoside/octylthioglucoside; functional reconstitution of F1F0 ATPase and melibiose carrier
Validates utility for functional proteoliposome studies
E. coli membranes, dilution procedure (Shimamoto 1985)
Cubic phase stability at 277 K
Head‑to‑head
Stable for ≥1 month at 277 K (1× & 3× CMC)
Enables extended in cubo crystallization at 4°C
Monoolein‑based, 40% aqueous; Ai & Caffrey 2000

Functional Reconstitution of Membrane Transporters and ATPases

This compound is the right choice for reconstituting membrane proteins like ion-coupled transporters or ATPases into liposomes for functional assays. Its proven effectiveness in reconstituting active E. coli transport proteins, combined with its intermediate CMC for controlled detergent removal, makes it ideal for creating proteoliposomes with low passive leakiness. [1]

Protein Solubilization Protocols Requiring Long-Term Stability or Crude Lysates

When performing multi-day purification protocols or working with initial extracts from tissues or cells that contain active glycosidases, Heptyl 1-thiohexopyranoside is a preferred choice over its O-linked analogs. Its resistance to enzymatic degradation ensures detergent concentration and micelle properties remain constant, leading to higher reproducibility. [2]

Fine-Tuning Solubilization Conditions for Sensitive Membrane Proteins

For membrane proteins that are denatured by low-CMC detergents (like octyl or dodecyl maltoside) but are not efficiently extracted by high-CMC detergents (like hexyl glucoside), this compound offers a crucial intermediate option. Its ~29-30 mM CMC provides a balance of solubilizing power and gentleness required for optimizing the extraction of delicate or low-abundance proteins.

Application Fit Matrix

Application
Selection Property
Validation Focus
Membrane protein purification from glycosidase‑active lysates
Thioether linkage resistance to β‑glycosidase hydrolysis
Verify detergent integrity in target lysate over processing time
Low‑temperature chromatography and reconstitution
High solubility at 0–5°C; prevents precipitation
Confirm no aggregation at 4°C during multi‑step purification
In cubo crystallization of temperature‑sensitive targets
Stable monoolein cubic phase at 277 K for ≥1 month
Assess phase stability and crystal formation at target temperature
Detergent screening for cryo‑EM and crystallography
Moderate CMC ~30 mM, small micelle size
Evaluate protein‑detergent complex homogeneity and grid behavior

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

294.15009510 g/mol

Monoisotopic Mass

294.15009510 g/mol

Heavy Atom Count

19

Wikipedia

Heptyl 1-Thiohexopyranoside

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